molecular formula C13H7Cl3FNO3 B8304034 2-Pyridinecarboxylic acid, 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)- CAS No. 1546765-39-2

2-Pyridinecarboxylic acid, 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-

Cat. No. B8304034
CAS RN: 1546765-39-2
M. Wt: 350.6 g/mol
InChI Key: ZAYTUZJMFVYJSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridinecarboxylic acid, 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)- is a useful research compound. Its molecular formula is C13H7Cl3FNO3 and its molecular weight is 350.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Pyridinecarboxylic acid, 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyridinecarboxylic acid, 4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

1546765-39-2

Molecular Formula

C13H7Cl3FNO3

Molecular Weight

350.6 g/mol

IUPAC Name

4,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid

InChI

InChI=1S/C13H7Cl3FNO3/c1-21-12-6(14)3-2-5(10(12)17)11-9(16)7(15)4-8(18-11)13(19)20/h2-4H,1H3,(H,19,20)

InChI Key

ZAYTUZJMFVYJSU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1F)C2=C(C(=CC(=N2)C(=O)O)Cl)Cl)Cl

physical_description

Dry Powder

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 50 mL three-necked flask equipped with a stirring bar and a condenser were placed 4,5,6-trichloropicolinic acid (0.503 g, 90% purity, 2 mmol), triethylamine (0.607, 6 mmol), acetonitrile (5 g) and water (5 g). The mixture became a homogeneous solution which was sparged with nitrogen for 15 minutes. Bis(triphenylphosphine)palladium(II) dichloride (0.042 g, 0.06 mmol) was added and the mixture was heated to 50° C. In a one-necked flask were placed (4-chloro-2-fluoro-3-methoxyphenyl)-boronic acid (1.951 g, 22 wt % in methyl isobutyl ketone/dimethoxyethane, 2.1 mmol) and acetonitrile (2.5 g). The solution was sparged with nitrogen for 15 minutes, and then slowly added to trichloropicolinic acid solution by a syringe pump at 50° C. The total addition time was about two hours. The reaction mixture was stirred at 50° C. for three more hours. A sample was taken and analyzed by HPLC. The LC results indicated that the reaction was completed. The reaction mixture was allowed to cool to room temperature. To acidify the reaction mixture, hydrochloric acid (6 g, 1 N HCl in water) was added to the flask dropwise. The resulting slurry was stirred overnight. The mixture was filtered and a light brown solid was obtained. This crude product was stirred in acetonitrile at room temperature for 2 hours. After filtration and vacuum drying, the white product (0.44 g, 92% LC purity, 58% yield) was obtained. 1H NMR (400 MHz, THF-d8) δ 8.35 (s, 1H), 7.40 (dd, J=8.5, 1.7 Hz, 1H), 7.23 (dd, J=8.5, 6.9 Hz, 1H), 4.00 (d, J=1.3 Hz, 3H); 13C NMR (101 MHz, THF-d8) δ 163.62 (s), 154.81 (s), 153.03 (s), 152.31 (s), 147.36 (s), 144.64 (d, J=13.4 Hz), 143.70 (s), 133.21 (s), 129.55 (d, J=3.5 Hz), 126.34 (d, J=14.4 Hz), 125.71 (s), 125.41-125.01 (m), 60.91 (d, J=4.8 Hz); 19F NMR (376 MHz, THF-d8) δ+−128.96. ESI/LC/MS/PI (M+H)+=349.9559 (100%), 351.9531 (99.66%), 353.95 (33.59%).
Quantity
0.503 g
Type
reactant
Reaction Step One
Quantity
0.042 g
Type
catalyst
Reaction Step Two
Quantity
2.5 g
Type
solvent
Reaction Step Three
Quantity
5 g
Type
solvent
Reaction Step Four
Name
Quantity
5 g
Type
solvent
Reaction Step Five
Quantity
6 mmol
Type
reactant
Reaction Step Six
Quantity
1.951 g
Type
reactant
Reaction Step Seven
Quantity
6 g
Type
reactant
Reaction Step Eight
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Nine
[Compound]
Name
349.9559
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
351.9531
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
[Compound]
Name
353.95
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Twelve

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.